molecular formula C12H12ClN3O2S B11171967 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11171967
M. Wt: 297.76 g/mol
InChI Key: JPYWNNRKLRWRBX-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, the compound may inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition disrupts the production of folate, leading to the suppression of bacterial growth and replication . In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide used in the treatment of toxoplasmosis and other infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.

Uniqueness

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the chloro and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H12ClN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)

InChI Key

JPYWNNRKLRWRBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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